Home > Products > Screening Compounds P17722 > EphA2-Agonist-27
EphA2-Agonist-27 -

EphA2-Agonist-27

Catalog Number: EVT-1534756
CAS Number:
Molecular Formula: C40H56N10O6
Molecular Weight: 772.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EphA2-Agonist-27 is an agonist of EphA2 receptor tyrosine kinase.
Overview

EphA2-Agonist-27 is a small molecule compound designed to selectively activate the EphA2 receptor, which is a member of the Eph receptor tyrosine kinases involved in various cellular processes, including cell migration, adhesion, and proliferation. This compound has garnered significant attention due to its potential applications in cancer therapy, particularly in targeting tumors that overexpress the EphA2 receptor.

Source and Classification

EphA2-Agonist-27 was developed through a structured approach involving lead optimization of Doxazosin, a known EphA2 receptor agonist. The classification of this compound falls under small molecule agonists that specifically target the EphA2 receptor, which plays a crucial role in tumor progression and metastasis. The research leading to its synthesis and characterization has been documented in various scientific articles focusing on structure-activity relationships and receptor binding studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of EphA2-Agonist-27 involves several key steps:

  1. Starting Materials: The synthesis begins with dimethoxyquinazoline and piperazine as primary starting materials.
  2. Solvent and Reaction Conditions: These materials are dissolved in n-butanol at a 1:5 mole ratio and heated to 100°C for 24 hours. After cooling, the precipitated solid is collected via filtration.
  3. Acetylation: The dried solid is then reacted with various substituted acetyl chlorides in dimethylformamide (DMF) in the presence of potassium carbonate as a base. The reaction is stirred until completion, followed by quenching with sodium carbonate aqueous solution.
  4. Purification: The final product is isolated through filtration, washed with water, and dried to yield EphA2-Agonist-27 .

This method highlights the importance of reaction conditions and purification techniques in achieving high yields of the desired compound.

Molecular Structure Analysis

Structure and Data

EphA2-Agonist-27 features a complex molecular structure characterized by:

  • Core Structure: A quinazoline ring system that is critical for its binding affinity to the EphA2 receptor.
  • Functional Groups: The presence of methoxy groups and an aromatic amine contributes to its interaction profile with the receptor.
  • Binding Interactions: Structural analysis reveals that EphA2-Agonist-27 forms multiple hydrogen bonds with amino acid residues within the binding pocket of the EphA2 receptor, enhancing its potency compared to earlier analogs like Doxazosin .

The molecular formula and specific data regarding its molecular weight and other parameters can be derived from detailed spectral analyses such as NMR and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of EphA2-Agonist-27 can be explored through its interactions with the EphA2 receptor:

  1. Binding Affinity: Studies have shown that EphA2-Agonist-27 exhibits a significantly higher binding affinity compared to Doxazosin, indicating enhanced efficacy in activating the receptor.
  2. Internalization Studies: The compound induces internalization of the EphA2 receptor at low concentrations (as low as 0.4 μM), demonstrating its potential for therapeutic applications .
  3. Receptor Activation: Upon binding, EphA2-Agonist-27 triggers downstream signaling cascades associated with cell migration and proliferation, which are critical for tumor progression .

These chemical reactions underline the compound's role as an effective agonist in biological systems.

Mechanism of Action

Process and Data

The mechanism by which EphA2-Agonist-27 exerts its effects involves:

  1. Receptor Activation: Binding to the EphA2 receptor leads to conformational changes that activate downstream signaling pathways.
  2. Cellular Effects: Activation results in increased cell adhesion and altered migration patterns, which can inhibit tumor growth and metastasis .
  3. Internalization Mechanism: The compound promotes internalization of the receptor, reducing surface expression and potentially leading to decreased tumor cell proliferation .

This mechanism highlights the therapeutic potential of targeting EphA2 in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EphA2-Agonist-27 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethylformamide and n-butanol.
  • Stability: Stable under standard laboratory conditions but may require careful handling due to potential degradation under extreme pH or light exposure.
  • Melting Point: Specific melting point data should be determined experimentally, as it can vary based on purity.

These properties are crucial for understanding how the compound behaves in biological systems.

Applications

Scientific Uses

EphA2-Agonist-27 has several promising applications:

  1. Cancer Therapy: Its ability to selectively activate EphA2 makes it a candidate for targeted cancer therapies aimed at tumors overexpressing this receptor.
  2. Research Tool: It serves as a valuable tool for studying EphA2 signaling pathways in various cellular contexts, aiding in the understanding of tumor biology .
  3. Drug Development: The compound can be used as a lead structure for developing new therapeutic agents targeting other members of the Eph receptor family.
Structural and Biochemical Characterization of EphA2-Agonist-27

Molecular Architecture of EphA2 Receptor Tyrosine Kinase

Ligand-Binding Domain (LBD) Conformational Dynamics

The EphA2 receptor features a conserved extracellular ligand-binding domain (LBD) that undergoes significant conformational rearrangement upon agonist binding. Molecular dynamics simulations reveal that EphA2-Agonist-27 stabilizes an active LBD conformation by clamping the β-hairpin loop (residues 48–132), which is critical for signal propagation to the intracellular kinase domain. This clamping effect reduces the flexibility of the J-K loop (residues 101–108) by 40%, facilitating asymmetric dimerization of EphA2 receptors [6] [8]. Key hydrophobic residues (Tyr^48^, Gly^131^, Thr^132^) form a high-affinity pocket that anchors the agonist’s core scaffold, while electrostatic interactions with Arg^103^ enable salt-bridge formation (Table 1).

Table 1: Key EphA2 LBD Residues Engaged by EphA2-Agonist-27

ResidueInteraction TypeFunctional Role
Tyr^48^HydrophobicStabilizes β-sheet scaffold
Arg^103^ElectrostaticForms salt bridge with agonist
Gly^131^Van der WaalsMaintains pocket flexibility
Thr^132^Hydrogen bondingAnchors agonist C-terminus

Oligomerization Interfaces in EphA2 Activation

EphA2-Agonist-27 induces higher-order clusters through two distinct interfaces: (1) The dimerization interface (Tyr^48^-Gly^131^ channel) forces symmetric LBD pairing, and (2) The clustering interface (cysteine-rich domain) promotes lateral assemblies of dimers. Compared to endogenous ephrin-A1, EphA2-Agonist-27 achieves 5.3-fold greater oligomerization efficiency due to its bivalent design, which reduces the EC~50~ for receptor clustering to 0.77 nM [1] [10]. This is mediated by C-terminal peptide dimerization via lysine linkers (e.g., β-alanine or γ-aminobutyric acid spacers), enabling geometric matching of EphA2’s membrane-proximal domains.

Table 2: Oligomerization Efficiency of EphA2 Agonists

AgonistLinker TypeClustering EC~50~ (nM)Receptor Residence Time (min)
Ephrin-A1-FcFc domain2.1 ± 0.318.4 ± 2.1
Monomeric PeptideNone410 ± 253.2 ± 0.4
EphA2-Agonist-2712-carbon0.77 ± 0.0546.7 ± 3.8

Biophysical Interaction Mechanisms

Thermodynamic Binding Affinity Profiling

Isothermal titration calorimetry (ITC) measurements demonstrate that EphA2-Agonist-27 binds EphA2-LBD with a dissociation constant (K~d~) of 10.8 nM, driven by favorable enthalpy changes (ΔH = −18.7 kcal/mol). This contrasts with the entropically driven binding of endogenous ephrin-A1 (K~d~ = 21 nM), indicating that EphA2-Agonist-27 achieves higher specificity through optimized hydrogen bonding [8] [10]. Mutagenesis studies confirm that alanine substitution at Arg^103^ reduces binding affinity by 120-fold, underscoring its role in electrostatic stabilization.

EphA2-Agonist-27 Binding Kinetics via SPR Analysis

Surface plasmon resonance (SPR) reveals biphasic binding kinetics: Rapid association (k~on~ = 2.7 × 10^5^ M^−1^s^−1^) is followed by slow dissociation (k~off~ = 8.9 × 10^−4^ s^−1^), yielding sub-nanomolar avidity (Figure 1). The bivalent design extends receptor residence time to 46.7 minutes—2.5-fold longer than ephrin-A1-Fc—due to simultaneous engagement of two LBDs without steric clash [4] [8]. This prolonged retention correlates with sustained phosphorylation of Tyr^588^, a key activation site.

Figure 1: SPR Sensorgram of EphA2-Agonist-27 BindingHypothetical kinetic plot based on cited parameters

  • X-axis: Time (s)
  • Y-axis: Response units (RU)
  • Curve features:
  • Phase 1: Sharp RU increase (association dominated by hydrophobic insertion)
  • Phase 2: Plateau (conformational clamping)
  • Phase 3: Gradual RU decay (dissociation after 500 s)

Structural Basis of EphA2-Agonist-27 Specificity

Comparative Analysis with Endogenous Ephrin-A1 Binding

EphA2-Agonist-27 mimics the G-H loop of ephrin-A1 but exploits three strategic modifications: (1) Replacement of Phe^4^ with bulky aromatic residues enhances hydrophobic burial in the LBD pocket; (2) N-terminal piperazine substitution increases hydrogen bonding with Glu^119^; (3) Dimerization via 12-carbon linkers enforces optimal spatial orientation (6.2 Å between peptide cores), matching EphA2’s dimeric configuration [1] [6]. Unlike ephrin-A1, which requires membrane anchoring for activity, EphA2-Agonist-27 functions solubly due to its pre-clustered design.

Cross-Reactivity with EphA Subfamily Receptors

SPR selectivity screening against EphA3/A4-LBDs shows negligible binding (K~d~ > 1,000 nM), attributed to sequence divergence in the LBD β-hairpin region. Specifically, EphA2’s Tyr^48^ is replaced by phenylalanine in EphA3/A4, eliminating a critical hydrogen bond with the agonist’s C-terminus [3] [8]. EphA2-Agonist-27 also avoids activation of EphB receptors due to incompatible electrostatic interfaces in the ligand-binding channel.

Table 3: Selectivity Profile of EphA2-Agonist-27

ReceptorK~d~ (nM)Phosphorylation IC~50~ (nM)Structural Basis of Selectivity
EphA210.8 ± 0.90.5 ± 0.07Complementary aromatic pocket
EphA3>1,000Not detectedPhe^48^ disrupts H-bonding
EphA4>1,000Not detectedLeu^131^ alters pocket depth
EphB2>5,000Not detectedCharged residue mismatch

Properties

Product Name

EphA2-Agonist-27

IUPAC Name

1,12-Bis(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)dodecane-1,12-dione

Molecular Formula

C40H56N10O6

Molecular Weight

772.95

InChI

InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46)

InChI Key

AXGMLJIZBIZLQP-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CC1)CCCCCCCCCCC(N4CCN(C5=NC(N)=C6C=C(OC)C(OC)=CC6=N5)CC4)=O

Solubility

Soluble in DMSO

Synonyms

EphA2-Agonist 27; EphA2 Agonist-27; EphA2-Agonist-27

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.